2-Nitrocinnamic acid

Overview

Description

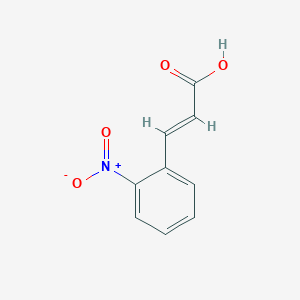

2-Nitrocinnamic acid, also known as trans-2-Nitrocinnamic acid, is an organic compound with the molecular formula C9H7NO4 . It is also referred to as o-Nitrocinnamic acid .

Synthesis Analysis

2-Nitrocinnamic acid can be synthesized by dissolving cinnamaldehyde in a solution of acetic anhydride in acetic acid, and adding a stoichiometric amount of concentrated nitric acid at 0–5 °C . Another synthesis method involves the reduction reaction of 2-nitrocinnamic acid or 2-nitrophenyl pyruvic acid with anhydrous stannous chloride (SnCl2) as a metal catalyst in different alcoholic solvents .Molecular Structure Analysis

The molecular structure of 2-Nitrocinnamic acid consists of a total of 21 bonds. There are 14 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

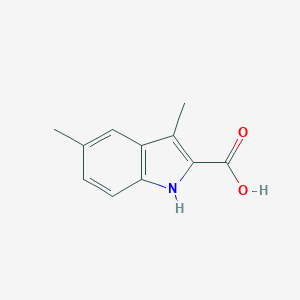

2-Nitrocinnamic acid can be used in the Baeyer-Emmerling indole synthesis to produce indole and substituted indoles . It can also be used in the preparation of new indolhydroxy derivatives .Physical And Chemical Properties Analysis

2-Nitrocinnamic acid is a yellow crystalline powder or needles . It has a molecular weight of 193.16 . The melting point is 243-245 °C .Scientific Research Applications

Antifungal Applications

2-Nitrocinnamic acid has been found to have significant antifungal properties. A study investigated the antifungal action of synthetic 2-Nitrocinnamates against various strains of Candida species . In this study, fourteen alkyl and aryl derivatives from (E)-2-nitrocinnamic acid were obtained using Fischer esterification, nucleophilic substitution with halides, and Mitsunobu reaction . Among these, isopropyl 2-nitrocinnamate showed the best antifungal activity against all fungal strains .

Pharmacological Applications

Derivatives of cinnamic acid, including 2-Nitrocinnamic acid, have been found to have several pharmacological actions . These include antimicrobial , anti-Mycobacterium tuberculosis , anticancer , anti-inflammatory , and antiparasitic actions, and they can induce the proliferation of neural progenitor cells .

UV-A Actinometer in Photostability Testing

2-Nitrocinnamaldehyde, which can be oxidized to 2-nitrocinnamic acid, is used as an actinometer for the UV-A range of photostability testing of pharmaceuticals . This is particularly important in ensuring the stability and safety of pharmaceutical products.

Synthesis of Indoles

2-Nitrocinnamic acid can be used in the Baeyer-Emmerling indole synthesis to produce indole and substituted indoles . Indoles are a class of organic compounds that are widely distributed in the natural world and have significant biological activity.

Chemical Structure and Properties

2-Nitrocinnamic acid has the molecular formula C9H7NO4 and a molecular weight of 193.1562 . It is a trans-isomer, as indicated by its IUPAC standard InChI .

Natural Occurrence and Distribution

Derivatives of cinnamic acid, including 2-Nitrocinnamic acid, are widely distributed in plants such as cereals, vegetables, oilseeds, fruits, and some drinks such as tea and coffee . This wide distribution in nature has led to increased interest in their potential applications in various fields.

Mechanism of Action

Target of Action

2-Nitrocinnamic acid is an organic compound that has been used in various research related to life sciences It’s known that the respiratory system could be a potential target .

Mode of Action

It’s known that cinnamic acid derivatives, including 2-nitrocinnamic acid, have several pharmacological actions .

Biochemical Pathways

Cinnamic acid derivatives are known to have antimicrobial activity, suggesting they may interact with biochemical pathways related to microbial growth and proliferation .

Result of Action

In a study, isopropyl 2-nitrocinnamate, a derivative of 2-nitrocinnamic acid, showed significant antifungal activity against several strains of Candida spp .

Safety and Hazards

2-Nitrocinnamic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name |

(E)-3-(2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQDLDVSEDAYAA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669713 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Nitrocinnamic acid | |

CAS RN |

612-41-9, 1013-96-3 | |

| Record name | 3-(2-Nitrophenyl)-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-NITROPHENYL)-2-PROPENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD7QK30B69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

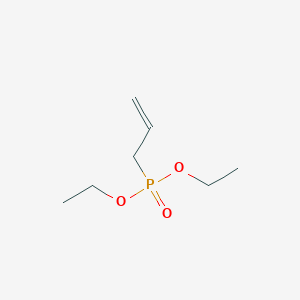

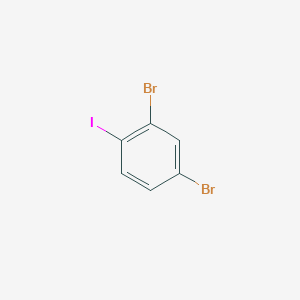

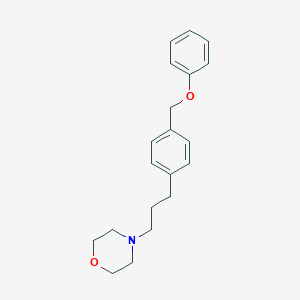

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the biological activities reported for 2-nitrocinnamic acid derivatives?

A1: Research suggests that certain derivatives of 2-nitrocinnamic acid demonstrate promising antifungal and immunomodulatory properties. For instance, isopropyl 2-nitrocinnamate exhibited notable antifungal activity against various Candida species, showing the best minimum inhibitory concentration (MIC) among the tested derivatives []. Additionally, some 2-nitrocinnamic acid derivatives, particularly those incorporating a benzimidazole moiety, displayed significant inhibition of human lymphocyte proliferation and TNF-α production in vitro, suggesting potential for immunomodulatory applications [].

Q2: How does the structure of 2-nitrocinnamic acid influence its ability to form coordination polymers?

A2: The structure of 2-nitrocinnamic acid, featuring both a carboxylate group and a nitro group capable of participating in hydrogen bonding, enables the formation of coordination polymers. In the case of sodium 2-nitrocinnamate dihydrate, the sodium ion coordinates with oxygen atoms from both the carboxylate and water molecules, creating a one-dimensional polymeric chain. The nitro group contributes to structural stability through intra-chain hydrogen bonding with water molecules [].

Q3: Can 2-nitrocinnamic acid be used as a starting material in organic synthesis?

A3: Yes, 2-nitrocinnamic acid serves as a versatile building block in organic synthesis. It can be readily converted to various derivatives, including esters, amides, and heterocyclic compounds. For example, researchers have synthesized a series of alkyl and aryl esters of 2-nitrocinnamic acid using Fischer esterification, nucleophilic substitution, and the Mitsunobu reaction. These derivatives were then evaluated for their antifungal properties []. Additionally, reactions with 2-aminobenzimidazole yielded substituted amides and tetrahydropyrimido[1,2-a]benzimidazol-2-ones, highlighting the utility of 2-nitrocinnamic acid in constructing diverse molecular scaffolds [].

Q4: Has 2-nitrocinnamic acid been explored for its potential in treating alpha 1-antitrypsin deficiency (AATD)?

A4: Interestingly, a derivative of 2-nitrocinnamic acid, specifically 4',5'-(methylenedioxy)-2-nitrocinnamic acid, has been identified as a potential therapeutic lead for AATD []. Molecular docking studies predicted its binding to the polymerization interface of the mutant alpha 1-antitrypsin (Z-variant), which was further supported by its co-localization with Z-hAAT in cellular models. This interaction was found to promote Z-hAAT degradation, decrease its intracellular accumulation, and even alleviate liver fibrosis in a mouse model of AATD []. This research highlights the potential of exploring 2-nitrocinnamic acid derivatives for novel therapeutic applications.

Q5: Are there any studies investigating the catalytic applications of 2-nitrocinnamic acid derivatives?

A5: While the provided abstracts don't directly address the catalytic properties of 2-nitrocinnamic acid itself, its use as a starting material for synthesizing heterocyclic compounds like 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives suggests a potential avenue for exploring its catalytic applications []. These heterocyclic compounds are known for their wide range of biological activities and are frequently employed as catalysts or ligands in various chemical transformations. Further research is needed to fully explore the potential of 2-nitrocinnamic acid and its derivatives in catalytic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.